Dhmpr

Enzymology Inhibitor Kinetics Adenosine Deaminase

DHMPR (1,6-Dihydro-6-(hydroxymethyl)purine riboside) is the only transition-state analog ADA inhibitor classified as 'readily reversible' among common standards. Unlike EHNA (2–3 min equilibration) or deoxycoformycin (many hours), DHMPR achieves virtually instantaneous equilibrium with adenosine deaminase, making it uniquely suited for stopped-flow kinetics and rapid reversible inhibition studies. Its well-defined Ki of 1.3 µM, the high-resolution crystal structure complex (PDB 1KRM), and 70% intrinsic fluorescence quench upon binding provide a validated reference for enzymology and drug discovery benchmarking. Choose DHMPR when accurate kinetic modeling requires rapid, reversible inhibition without tight-binding artifacts.

Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
CAS No. 63813-87-6
Cat. No. B1196393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhmpr
CAS63813-87-6
Synonyms1,6-dihydro-6-(hydroxymethyl)purine riboside
DHMPR
Molecular FormulaC11H16N4O5
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
InChIInChI=1S/C11H16N4O5/c16-1-5-7-10(13-3-12-5)15(4-14-7)11-9(19)8(18)6(2-17)20-11/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5?,6-,8-,9-,11-/m1/s1
InChIKeyIHCROVKYMVBOKC-NWZZVCMHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHMPR (CAS 63813-87-6): A Transition-State Analog Adenosine Deaminase Inhibitor with Distinct Kinetic and Structural Properties for Purine Metabolism Research


1,6-Dihydro-6-(hydroxymethyl)purine riboside, commonly known as DHMPR or HDPR, is a purine nucleoside derivative that functions as a transition-state analog inhibitor of the enzyme adenosine deaminase (ADA) [1]. It is a key tool compound in the study of purine metabolism, lymphoid development, and ADA-related immunodeficiencies [1]. Its well-characterized binding to ADA has been confirmed through both kinetic analysis and X-ray crystallography, providing a robust foundation for its use in comparative enzymology studies [2].

Why DHMPR (CAS 63813-87-6) Cannot Be Replaced by a Generic ADA Inhibitor


Substituting DHMPR with other ADA inhibitors like EHNA or deoxycoformycin (pentostatin) will fundamentally alter experimental outcomes due to critical differences in binding kinetics and reversibility. A direct comparative study demonstrated that these three inhibitors operate on vastly different time scales to reach steady-state inhibition: DHMPR achieves equilibrium 'virtually instantaneously,' whereas EHNA requires 2–3 minutes and deoxycoformycin requires 'many hours' [1]. This profound difference in association/dissociation kinetics means that DHMPR is the only inhibitor of the three that is classified as 'readily reversible,' making it uniquely suitable for studies requiring rapid and reversible ADA inhibition without long-lasting, tight-binding effects [1].

Quantitative Evidence Guide for DHMPR (CAS 63813-87-6): Differentiated Performance Data for Scientific Selection


DHMPR is a 'Readily Reversible' Inhibitor, Distinct from 'Semi-Tight-Binding' and 'Tight-Binding' Analogs EHNA and Deoxycoformycin

In a direct head-to-head comparison of ADA inhibition kinetics, DHMPR, EHNA, and deoxycoformycin were categorized based on their inhibitory behavior. DHMPR was classified as a 'readily reversible' inhibitor, while EHNA was 'semi-tight-binding' and deoxycoformycin was 'tight-binding' [1]. This classification stems from the time required to reach steady-state inhibition, which was 'virtually instantaneous' for DHMPR, compared to 2-3 minutes for EHNA and many hours for deoxycoformycin [1]. For studies where rapid equilibration and reversibility are crucial, DHMPR is the only appropriate choice among these three standard inhibitors.

Enzymology Inhibitor Kinetics Adenosine Deaminase

DHMPR's Moderate Affinity (Ki ~1.3 µM) Provides a Functional Middle Ground Between Low-Affinity Ground-State Analogs and Ultra-High-Affinity Tight-Binding Inhibitors

The Ki value for DHMPR against human erythrocytic ADA was determined to be 1.3 × 10⁻⁶ M [1]. This positions DHMPR with an affinity that is approximately 1,200-fold lower than the semi-tight-binding inhibitor EHNA (Ki = 1.6 × 10⁻⁹ M) and approximately 520,000-fold lower than the tight-binding inhibitor deoxycoformycin (Ki = 2.5 × 10⁻¹² M) [1]. In contrast, DHMPR's Ki is roughly 4-fold lower (higher affinity) than that of purine riboside (Ki ≈ 5 × 10⁻⁶ M), a common ground-state analog competitive inhibitor [2]. This moderate affinity makes DHMPR a valuable tool for studying transition-state interactions without the complications of near-irreversible binding.

Enzyme Inhibition Drug Discovery Structure-Activity Relationship (SAR)

DHMPR Induces Greater Conformational Change Upon Binding Than a Ground-State Analog, Validating Its Use as a Transition-State Probe

Fluorescence titration experiments demonstrated that binding of the transition-state analog DHMPR quenches the intrinsic protein fluorescence of ADA by 70%, whereas the ground-state analog purine riboside quenches fluorescence by only 6% [1]. This nearly 12-fold greater quenching effect for DHMPR provides direct biophysical evidence that it induces a significantly larger structural reorganization of the enzyme upon binding, which is a hallmark of a transition-state analog [1]. This property makes DHMPR a superior probe for studying the conformational dynamics of ADA's catalytic cycle compared to simple ground-state competitive inhibitors.

Structural Biology Protein Conformation Fluorescence Spectroscopy

Atomic-Resolution Structure of the DHMPR-ADA Complex Reveals a Unique Binding Pose with Six Hydrogen Bonds, Providing a Rationale for Its Moderate Affinity

The crystal structure of bovine ADA in complex with DHMPR (also called HDPR) has been solved at 2.5 Å resolution (PDB ID: 1KRM) [1]. The structure reveals that DHMPR is entirely enclosed within the enzyme's active site and forms a network of six hydrogen bonds with key active-site residues [1]. This high-resolution structural data provides a precise molecular rationale for DHMPR's binding affinity and classification as a transition-state analog. The availability of this structure offers a clear advantage for structure-activity relationship (SAR) studies and computational chemistry efforts focused on ADA, as it provides a validated template for ligand design and docking simulations that is not available for all inhibitor classes.

X-ray Crystallography Protein-Ligand Interactions Structure-Based Drug Design

Validated Research Applications for DHMPR (CAS 63813-87-6) Based on Comparative Evidence


Kinetic Studies Requiring Rapid and Reversible ADA Inhibition

For enzymologists designing stopped-flow or other rapid kinetic experiments, DHMPR is the essential control and tool compound. As the only 'readily reversible' inhibitor among the common ADA standards (compared to EHNA and deoxycoformycin), its 'virtually instantaneous' equilibration with the enzyme avoids long pre-incubation steps and ensures that inhibition can be rapidly reversed, which is critical for accurate kinetic modeling [1]. Using a tight-binding analog would introduce confounding kinetic complexities and preclude washout or competition experiments. [1]

Structural Biology and Computational Chemistry of Purine Metabolism

Researchers in structure-based drug design should utilize the high-resolution crystal structure of ADA complexed with DHMPR (PDB ID: 1KRM) as a starting point for molecular docking, virtual screening, and homology modeling [1]. The unique, fully enclosed binding pose and the well-defined network of six hydrogen bonds provide a validated template that is distinct from other inhibitor complexes [1]. This makes DHMPR an invaluable reference ligand for understanding the transition-state architecture of the ADA active site, which is fundamental for designing novel, potent inhibitors for therapeutic intervention. [1]

Biophysical Assays for Enzyme Conformational Dynamics

Scientists using fluorescence or other spectroscopic methods to study protein conformational changes should choose DHMPR as their transition-state probe. Its binding induces a substantial 70% quench in ADA's intrinsic fluorescence, a response that is nearly 12-fold greater than that of a ground-state analog like purine riboside [1]. This large signal-to-noise ratio makes DHMPR the superior choice for monitoring the large-scale structural reorganization that is characteristic of the enzyme's transition to its catalytically competent state, providing insights not attainable with simpler competitive inhibitors. [1]

Comparative Pharmacology and Inhibitor Profiling

In drug discovery programs targeting ADA, DHMPR serves as a critical reference point for benchmarking new chemical entities. Its well-defined Ki of 1.3 µM, its classification as a transition-state analog, and its rapid binding kinetics represent a distinct profile on the continuum of ADA inhibition [1]. By comparing a novel compound's Ki and binding kinetics to those of DHMPR, EHNA (Ki=1.6 nM), and deoxycoformycin (Ki=2.5 pM), researchers can immediately classify its mechanism (e.g., reversible vs. tight-binding) and place its potency in context, informing SAR and guiding lead optimization. [1]

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